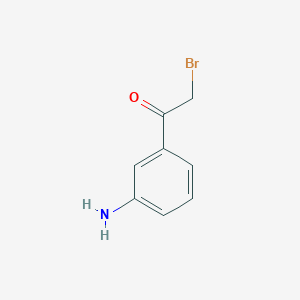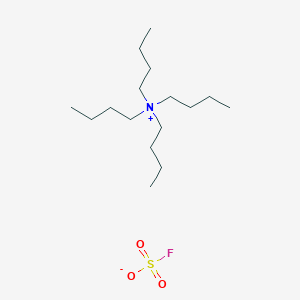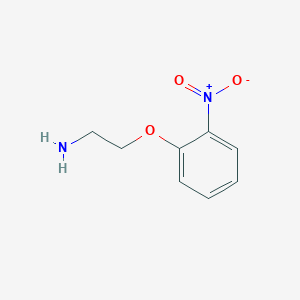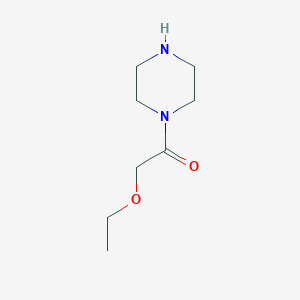
1-(3-Aminophenyl)-2-bromoethanone
Übersicht
Beschreibung
1-(3-Aminophenyl)-2-bromoethanone, also known as 3-Bromo-1-(3-aminophenyl)acetone, is a chemical compound with the molecular formula C8H8BrNO. It is a white to off-white crystalline powder that is used in scientific research for various purposes. This compound has been studied for its potential applications in medicine, chemistry, and biology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Activities
- Synthesis of α-Aminoketone Hydrochlorides : New α-bromoethanones, including 1-(3-Aminophenyl)-2-bromoethanone derivatives, were synthesized and shown to possess moderate antibacterial and pronounced peripheral n-cholinolytic activity (Gevorgyan et al., 2017).
Key Intermediates in Drug Synthesis
- Anticoagulant Rivaroxaban Synthesis : 1-(3-Aminophenyl)-2-bromoethanone derivatives were used as key intermediates in the synthesis of the anticoagulant rivaroxaban (Luo Lingyan et al., 2011).
Novel Synthetic Methods
- New Synthesis of 3-Amino Enones and 1,3-Diketones : A new method was developed for synthesizing 3-amino enones and 1,3-diketones, starting from aryl/heteroaryl/alkyl nitriles and 1-aryl/alkyl 2-bromoethanones. This method was also used for synthesizing avobenzone, an ingredient in sun-screen lotions (Rao & Muthanna, 2015).
Chemical Transformations and Synthesis
- Synthesis of 1-(4-Aminophenyl)-2-diethylamino-1-propanone Hydrochloride : This compound was synthesized from acetanilide through various steps including α-bromination, demonstrating its utility in creating complex molecules (Zeng Zhi-ming, 2003).
- Ammonolysis of 2,3-Epoxyl-3-pheny-1-propanol : Research on the ammonolysis of related compounds provides insights into the chemical transformations of bromoethanones (SuamiTetsuo et al., 1956).
Medical Applications
- Cardiovascular Actions : A study explored the cardiovascular effects of 1-(3-aminophenyl)-2-aminoethanol and related compounds, revealing their potential as pressor agents (A. M. Lands, 1952).
Apoptosis Inducers in Cancer Therapy
- Discovery of Apoptosis Inducers : Certain derivatives, including those of 1-(3-Aminophenyl)-2-bromoethanone, were identified as potent apoptosis inducers, important for cancer therapy (William E. Kemnitzer et al., 2004).
Wirkmechanismus
Target of Action
A structurally similar compound, 1-[1-(3-aminophenyl)-3-tert-butyl-1h-pyrazol-5-yl]-3-phenylurea, has been reported to interact with the proto-oncogene tyrosine-protein kinase src . This protein plays a crucial role in regulating cellular processes such as proliferation, differentiation, survival, and migration .
Mode of Action
It’s plausible that it may interact with its target protein in a manner similar to related compounds, potentially leading to changes in the protein’s function and subsequent cellular processes .
Biochemical Pathways
Given its potential interaction with the proto-oncogene tyrosine-protein kinase src, it might influence pathways related to cell growth and survival .
Pharmacokinetics
The compound’s bioavailability, distribution, metabolism, and excretion would be crucial factors determining its pharmacological activity .
Result of Action
Based on its potential interaction with the proto-oncogene tyrosine-protein kinase src, it might influence cellular processes such as proliferation, differentiation, survival, and migration .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(3-Aminophenyl)-2-bromoethanone. Factors such as pH, temperature, and the presence of other molecules could potentially affect its stability and interaction with its target .
Eigenschaften
IUPAC Name |
1-(3-aminophenyl)-2-bromoethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXPRJDKXBACNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50501855 | |
| Record name | 1-(3-Aminophenyl)-2-bromoethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminophenyl)-2-bromoethanone | |
CAS RN |
57946-55-1 | |
| Record name | 1-(3-Aminophenyl)-2-bromoethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2-trifluoro-2-oxoethoxy)ethoxy]ethoxy]acetyl fluoride](/img/structure/B1610511.png)
![2-[3-(1-Piperidinyl)propoxy]benzaldehyde](/img/structure/B1610514.png)

![6-Iodo-1-[6-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B1610518.png)